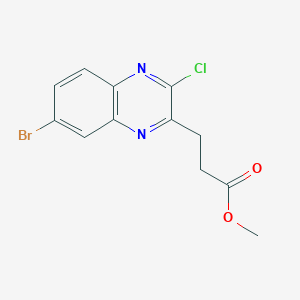
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, a methyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Methylation: The methyl group at the 5-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine, such as pyridin-2-ylmethylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.
Reducing Agents: Iron powder and hydrochloric acid for nitro group reduction.
Nucleophiles: Ammonia, primary amines, or secondary amines for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Amides: Nucleophilic substitution reactions yield various substituted amides.
Applications De Recherche Scientifique
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-2-ylmethyl group may enhance binding affinity to specific targets, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-1H-pyrazole-3-carboxamide: Lacks the methyl and pyridin-2-ylmethyl groups, resulting in different chemical properties and reactivity.
5-methyl-1H-pyrazole-3-carboxamide: Lacks the nitro and pyridin-2-ylmethyl groups, leading to different biological activities.
N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide:
Uniqueness
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activities
Propriétés
Formule moléculaire |
C11H11N5O3 |
|---|---|
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11N5O3/c1-7-10(16(18)19)9(15-14-7)11(17)13-6-8-4-2-3-5-12-8/h2-5H,6H2,1H3,(H,13,17)(H,14,15) |
Clé InChI |
XYLCLFNCLVKXMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



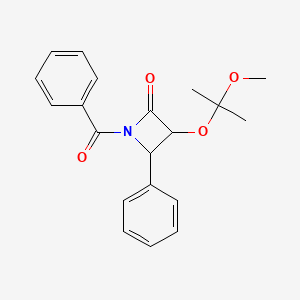
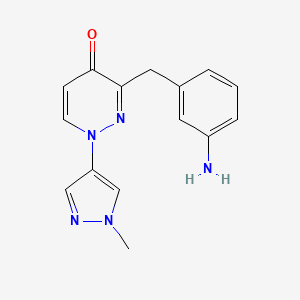
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
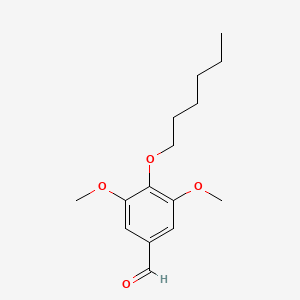
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
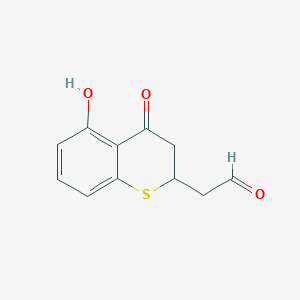
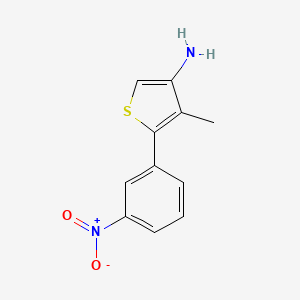
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)

![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
